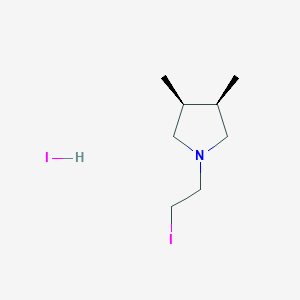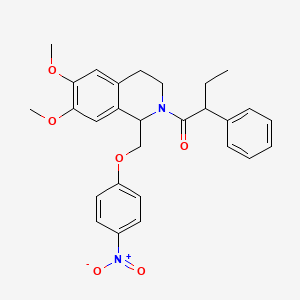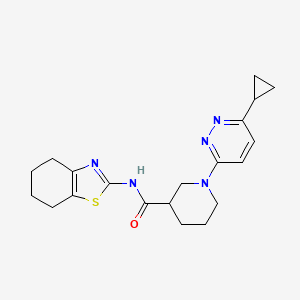![molecular formula C30H32N4O6 B2718532 2-[1-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide CAS No. 865655-94-3](/img/no-structure.png)
2-[1-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an amide, a quinazolinone, and a phenethylamine derivative. The presence of these groups suggests that this compound could have interesting biological activity .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name, but without experimental data, it’s difficult to provide a detailed analysis. The compound likely has a complex three-dimensional structure due to the presence of multiple ring systems .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, this compound is likely to be solid at room temperature, and its solubility in various solvents would depend on the polarity of the compound .科学的研究の応用
Synthesis and Chemical Properties
Quinazoline derivatives are synthesized through various chemical reactions, focusing on modifications to enhance their biological activities or to study their chemical properties. For example, the synthesis of 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, a key intermediate for anticancer drugs like Raltitrexed, involves cyclization processes and the use of acetamide with 2-amino-5-methyl-benzoic acid, demonstrating the synthetic versatility of quinazoline compounds (Zhang De-hua, 2009).
Antitumor and Antibacterial Activity
Quinazoline derivatives are studied for their antitumor and antibacterial properties. For instance, novel dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives have been synthesized, showing promising antitumor properties in ascites carcinoma models and antibacterial properties via the agar diffusion method (Markosyan et al., 2019).
Antiviral Activity
The development of (quinazolin-4-ylamino)methylphosphonates via microwave irradiation has been explored, with some compounds displaying weak to good anti-Tobacco mosaic virus (TMV) activity, showcasing the potential antiviral applications of quinazoline derivatives (Luo et al., 2012).
Antioxidant Properties
Quinazolin derivatives have also been investigated for their antioxidant capabilities. Compounds derived from 3-amino-2-methylquinazolin-4(3H)-one demonstrated significant scavenging capacity against DPPH and Nitric oxide (NO), surpassing common antioxidants like ascorbic acid in some cases (Al-azawi, 2016).
Safety And Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,4-dimethoxyphenethylamine with ethyl 2-oxo-2-(2,4-dioxo-3(2H)-quinazolinyl)acetate, followed by N-phenethylation and acetylation.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "ethyl 2-oxo-2-(2,4-dioxo-3(2H)-quinazolinyl)acetate", "phenethyl bromide", "sodium hydride", "acetic anhydride", "triethylamine", "dichloromethane", "methanol", "diethyl ether" ], "Reaction": [ "3,4-dimethoxyphenethylamine is reacted with ethyl 2-oxo-2-(2,4-dioxo-3(2H)-quinazolinyl)acetate in the presence of sodium hydride and dichloromethane to form the intermediate 2-(2,4-dioxo-3(2H)-quinazolinyl)-N-(3,4-dimethoxyphenethyl)acetamide.", "The intermediate is then reacted with phenethyl bromide and triethylamine in methanol to form the N-phenethylated intermediate.", "Finally, the N-phenethylated intermediate is acetylated with acetic anhydride in diethyl ether to form the desired compound, 2-[1-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide." ] } | |
CAS番号 |
865655-94-3 |
製品名 |
2-[1-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide |
分子式 |
C30H32N4O6 |
分子量 |
544.608 |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2,4-dioxo-3-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-1-yl]acetamide |
InChI |
InChI=1S/C30H32N4O6/c1-39-25-13-12-22(18-26(25)40-2)15-17-32-27(35)19-33-24-11-7-6-10-23(24)29(37)34(30(33)38)20-28(36)31-16-14-21-8-4-3-5-9-21/h3-13,18H,14-17,19-20H2,1-2H3,(H,31,36)(H,32,35) |
InChIキー |
JNLMDYFZFVHVTG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC(=O)NCCC4=CC=CC=C4)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[cyano(phenyl)amino]-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B2718449.png)
![3,6-dichloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-2-carboxamide](/img/structure/B2718451.png)

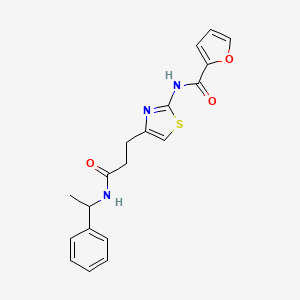
![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2718457.png)


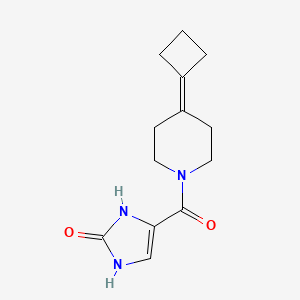
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2718466.png)
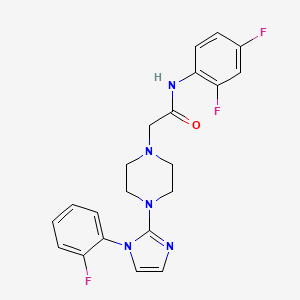
![2-[2-(4-Methylphenoxy)phenyl]acetic acid](/img/structure/B2718469.png)
